5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290618
InChI: InChI=1S/C16H16N4OS/c1-21-14-9-5-8-13(10-14)15-18-19-16(20(15)17)22-11-12-6-3-2-4-7-12/h2-10H,11,17H2,1H3
SMILES:
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol

5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC16290618

Molecular Formula: C16H16N4OS

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
IUPAC Name 3-benzylsulfanyl-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C16H16N4OS/c1-21-14-9-5-8-13(10-14)15-18-19-16(20(15)17)22-11-12-6-3-2-4-7-12/h2-10H,11,17H2,1H3
Standard InChI Key VUEIRLGDXCWSRK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles known for their aromaticity and metabolic stability . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₆N₄OS
Molecular Weight312.4 g/mol
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors5 (N, O, S atoms)
Rotatable Bonds5
Topological Polar Surface Area97.4 Ų

The methoxyphenyl group at position 5 contributes electron-donating effects, while the phenylmethylthio moiety at position 3 introduces steric bulk and lipophilicity, influencing both solubility and target binding .

Structural Elucidation and Tautomerism

X-ray crystallography of analogous triazoles, such as 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, reveals planar triazole rings with dihedral angles of 25–40° between the aromatic substituents and the central ring . Tautomerism, a hallmark of triazoles, is suppressed in this derivative due to the fixed amine group at position 4, stabilizing the 4H-tautomer . Substituent orientation impacts intermolecular interactions; for example, the phenylmethylthio group adopts a conformation that minimizes steric clashes with the methoxyphenyl ring .

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis typically proceeds via a three-step sequence:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazide derivatives with α-ketoesters under refluxing ethanol.

  • Introduction of the phenylmethylthio group: Nucleophilic substitution using benzyl mercaptan in dimethylformamide (DMF) at 80°C.

  • Methoxyphenyl functionalization: Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid under palladium catalysis .

Critical parameters include:

  • Temperature control: Side reactions like oxidative dimerization occur above 100°C.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

  • Catalyst loading: 5 mol% Pd(PPh₃)₄ optimizes coupling efficiency .

Biological Activity and Mechanism

Antimicrobial Profiling

In vitro assays against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231) demonstrate:

OrganismMIC (μg/mL)Mechanism
S. aureus8–16Dihydropteroate synthase inhibition
C. albicans32–64Lanosterol 14α-demethylase binding

The phenylmethylthio group enhances membrane permeability, while the methoxy substituent stabilizes π-π interactions with aromatic residues in enzyme active sites .

Structure-Activity Relationships (SAR)

Comparative studies with fluorinated analogs (e.g., 3-[(3-fluorophenyl)methylthio] derivatives) reveal:

  • Electron-withdrawing groups: Reduce potency against Gram-negative bacteria by 4–8 fold .

  • Thioether vs. sulfone: Oxidation to sulfone abolishes activity, emphasizing the critical role of the sulfur atom .

Applications and Industrial Relevance

Pharmaceutical Development

As a lead compound, this triazole derivative has been derivatized for:

  • Antifungal agents: Analogues with improved logP values (-0.3 to +1.2) show 90% inhibition of Aspergillus fumigatus at 10 μM .

  • Anticancer scaffolds: Copper(II) complexes exhibit IC₅₀ = 12 μM against MCF-7 breast cancer cells via ROS generation .

Agricultural Uses

Field trials demonstrate efficacy against wheat rust (Puccinia triticina) at 50 g/ha, outperforming commercial triazole fungicides by 20%. Resistance development is slower compared to strobilurins due to multi-target inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator